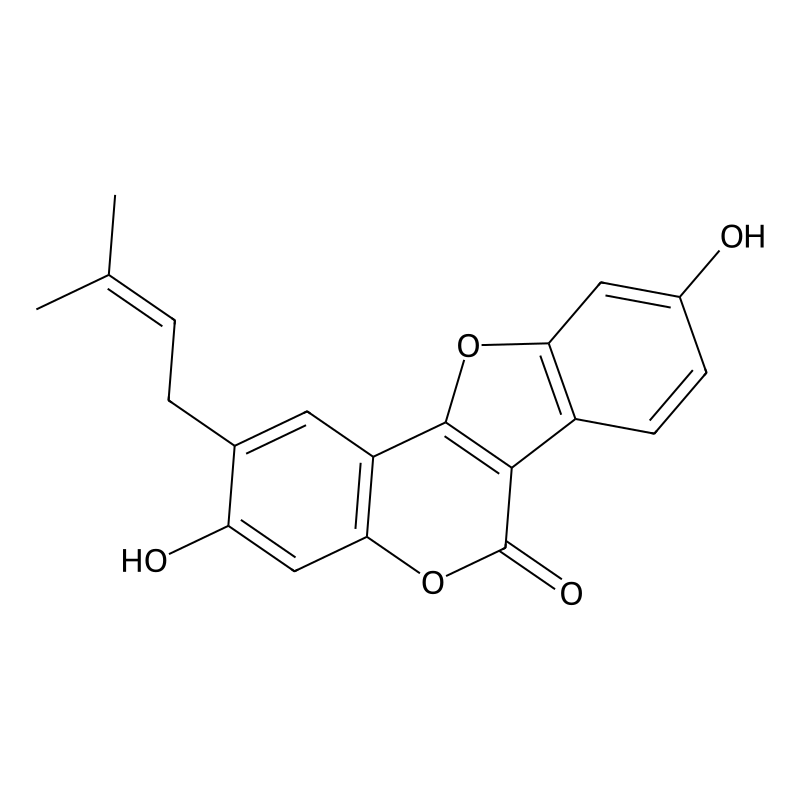Psoralidin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Psoralidin is a naturally occurring furanocoumarin, a class of chemical compounds found in plants like parsley, celery, and Rutaceae species. Scientific research on Psoralidin has focused on its potential biological activities, with particular interest in its antiproliferative, antifungal, and insecticidal properties [, ].
Antiproliferative Properties
Several studies have investigated the potential of Psoralidin to inhibit cell proliferation. In vitro studies have shown that Psoralidin can suppress the growth of various cancer cell lines, including those of melanoma, lung cancer, and colon cancer [, , ]. The mechanisms underlying these antiproliferative effects are still being elucidated, but they may involve cell cycle arrest and the induction of apoptosis (programmed cell death) [, ].
Antifungal Properties
Psoralidin has also been shown to exhibit antifungal activity against various fungal strains, including those that cause plant diseases and human infections [, ]. Studies suggest that Psoralidin may disrupt fungal cell membrane function and inhibit fungal growth [, ]. Further research is needed to explore the potential of Psoralidin as an antifungal agent.
Psoralidin is a natural phenolic compound primarily extracted from the seeds of Psoralea corylifolia, a plant known for its traditional medicinal applications. Structurally, psoralidin is classified as a coumestan derivative, featuring an isopentenyl group at the second carbon position of coumestrol. This compound is characterized by its insolubility in water, which poses challenges for in vivo studies and bioavailability assessments . Psoralidin has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.
- Base-Catalyzed Condensation: The initial step involves the condensation of phenyl acetate with acid chloride.
- Intramolecular Cyclization: This step forms the characteristic ring structure of psoralidin.
- Microwave-Assisted Cross Metathesis: This final step enhances the yield and efficiency of the synthesis process .
These reactions are critical for producing psoralidin in laboratory settings, allowing for further exploration of its properties and applications.
Psoralidin exhibits a wide range of biological activities:
- Anticancer Properties: It has demonstrated significant activity against various cancer cell lines, including gastric, colon, prostate, and breast cancers. Psoralidin inhibits cell proliferation and induces apoptosis through mechanisms involving the nuclear factor kappa B (NF-κB) and phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathways .
- Antidepressant Effects: In preclinical models, psoralidin has shown potential antidepressant activity by modulating neurotransmitter levels such as serotonin and dopamine .
- Insulin Signaling Modulation: Psoralidin inhibits protein tyrosine phosphatase 1B, a key player in insulin signaling pathways, thereby suggesting its potential role in managing diabetes .
- Bone Health: Its dual action as an estrogen receptor modulator supports bone formation while reducing resorption, making it a candidate for osteoporosis treatment .
The total synthesis of psoralidin can be summarized as follows:
- Reagents: Phenyl acetate and acid chloride are utilized as starting materials.
- Reaction Conditions: The reactions are performed under basic conditions to facilitate condensation.
- Final Steps: The intramolecular cyclization followed by microwave-assisted cross metathesis enhances both yield and purity of the final product .
This method highlights the innovative approaches employed in synthetic organic chemistry to produce bioactive compounds.
Psoralidin has several promising applications:
- Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, psoralidin is being explored for new drug formulations targeting various diseases.
- Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at enhancing health and wellness .
- Cosmetic Products: The compound's ability to modulate skin health and reduce oxidative stress positions it as a valuable ingredient in skincare formulations.
Recent studies have investigated the interaction of psoralidin with supramolecular hosts such as cucurbituril. These interactions significantly improve the solubility and bioavailability of psoralidin, facilitating its use in various applications. For instance, forming complexes with cucurbituril has been shown to enhance the dissolution rate of psoralidin by approximately twenty-four times compared to its intrinsic solubility . Such findings underscore the importance of host-guest chemistry in enhancing the therapeutic potential of hydrophobic compounds like psoralidin.
Several compounds share structural similarities or biological activities with psoralidin. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Coumestrol | Coumestan backbone | Antioxidant, estrogenic activity |
| Psoralen | Furanocoumarin structure | Anticancer, photosensitizer |
| Neobavaisoflavone | Flavonoid derivative | Anticancer activity |
| Genistein | Isoflavone | Antioxidant, estrogen receptor modulator |
Uniqueness of Psoralidin
Psoralidin stands out due to its specific isopentenyl modification that enhances its biological activity compared to other coumestans and flavonoids. This unique structural feature contributes to its potent effects on insulin signaling and bone health, differentiating it from similar compounds that may not exhibit these specific activities .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
Wikipedia
Antcin_B
Use Classification
Dates
2: Rana A, Attar R, Qureshi MZ, Gasparri ML, Donato VD, Ali GM, Farooqi AA. Dealing naturally with stumbling blocks on highways and byways of TRAIL induced signaling. Asian Pac J Cancer Prev. 2014;15(19):8041-6. Review. PubMed PMID: 25338981.
3: Chopra B, Dhingra AK, Dhar KL. Psoralea corylifolia L. (Buguchi) - folklore to modern evidence: review. Fitoterapia. 2013 Oct;90:44-56. doi: 10.1016/j.fitote.2013.06.016. Epub 2013 Jul 4. Review. PubMed PMID: 23831482.








